Ceftobiprole

説明

Ceftobiprole is a fifth-generation cephalosporin used for the treatment of hospital-acquired pneumonia (excluding ventilator-associated pneumonia) and community-acquired pneumonia . It is marketed by Basilea Pharmaceutica in various countries under different trade names . Like other cephalosporins, ceftobiprole exerts its antibacterial activity by binding to important penicillin-binding proteins and inhibiting their transpeptidase activity, which is essential for the synthesis of bacterial cell walls .

Synthesis Analysis

The synthesis of Ceftobiprole involves several steps, including the addition of (6R,7R)-7-[(Z)-2-(5-amino-[1,2,4]thiadiazoles-3-base)-2-hydroxyimino-acetylamino]-8-oxo-3-methyl triphenyl phosphine-5-thia-1-azabicyclo .Molecular Structure Analysis

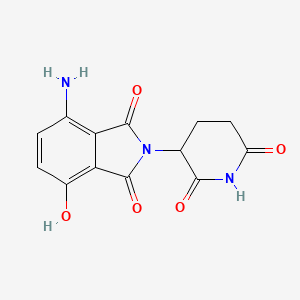

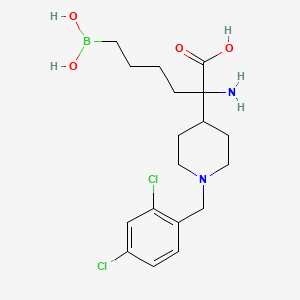

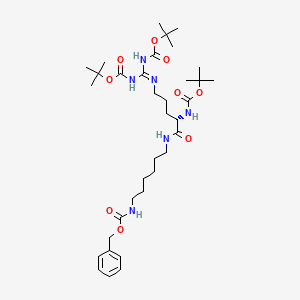

Ceftobiprole has a molecular formula of C20H22N8O6S2 and a molar mass of 534.57 g/mol . Its structure includes a beta-lactam ring, which is common to all cephalosporins .Chemical Reactions Analysis

Ceftobiprole inhibits the cell-wall synthesis of penicillin-binding proteins (PBPs), which are essential for bacterial growth . It has good activity against gram-positive aerobes and anaerobes, and its activity against gram-negative aerobes and anaerobes is species-dependent .Physical And Chemical Properties Analysis

Ceftobiprole is a solid substance with a solubility of 4.95 mg/mL in DMSO . It exhibits minimal plasma protein binding (16%) and is primarily excreted unchanged by the kidneys .科学的研究の応用

Treatment of Community-Acquired Pneumonia (CAP)

Ceftobiprole has been approved for the treatment of CAP due to its broad spectrum of activity against common pathogens. It is particularly effective in severe cases of CAP, offering an alternative to other β-lactams and glycopeptide antibiotics .

Management of Hospital-Acquired Pneumonia (HAP)

In hospital settings, Ceftobiprole serves as a first- and second-line treatment for HAP. Its efficacy in these environments highlights its potential as part of antimicrobial stewardship programs, aiming to preserve the effectiveness of carbapenems and other critical antibiotics .

Carbapenem-Sparing Strategy

Ceftobiprole is utilized as a carbapenem-sparing agent, which is crucial in the fight against antibiotic resistance. By effectively treating infections that would otherwise require carbapenems, it helps in reducing the selection pressure for carbapenem-resistant organisms .

Bloodstream Infections and Bacteremia

The extended-spectrum activity of Ceftobiprole, including efficacy against Enterococcus faecalis, Enterobacteriaceae, and Pseudomonas aeruginosa, makes it a promising option for empirical therapy in bacteremia, potentially caused by a broad spectrum of microorganisms .

Skin and Soft-Tissue Infections (SSTIs)

Ceftobiprole is indicated for the management of SSTIs, including diabetic foot infections. Its broad-spectrum activity allows it to be effective against a wide range of bacteria, making it a valuable option for treating complex SSTIs .

Activity Against Resistant Pathogens

Ceftobiprole has shown potent in vitro activity against clinically significant pathogens, including MRSA, MRCNS, E. faecalis, PRSP, H. influenzae, M. catarrhalis, ESBL-negative Enterobacterales, and even carbapenem-susceptible A. baumannii. This positions it as a considerable choice for treating infections caused by these pathogens in healthcare facilities .

作用機序

Target of Action

Ceftobiprole primarily targets penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis . It has a high affinity for PBP2a of methicillin-resistant Staphylococcus aureus strains and PBP2x in Streptococcus pneumoniae .

Mode of Action

Ceftobiprole exhibits its bactericidal activity by inhibiting bacterial cell wall synthesis . This is achieved by binding to essential PBPs and inhibiting their transpeptidase activity, which is crucial for the synthesis of the peptidoglycan layer of the bacterial cell wall .

Biochemical Pathways

The primary biochemical pathway affected by Ceftobiprole is the bacterial cell wall synthesis pathway. By inhibiting the transpeptidase activity of PBPs, Ceftobiprole prevents the cross-linking of peptidoglycan chains, which are essential for bacterial cell wall integrity .

Pharmacokinetics

Ceftobiprole is primarily excreted unchanged by the kidneys . It exhibits linear pharmacokinetics and has a half-life of approximately 3-4 hours .

Result of Action

The inhibition of bacterial cell wall synthesis by Ceftobiprole leads to the weakening of the bacterial cell wall, causing bacterial cell lysis and death . This results in the effective elimination of both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains .

Action Environment

The action of Ceftobiprole can be influenced by various environmental factors. For example, it retains activity against a wide spectrum of Gram-negative bacteria and is stable against a variety of β-lactamases . The drug is degraded by both extended-spectrum β-lactamases (esbls) and serine-carbapenemases . Therefore, the presence of these enzymes in the environment can affect the efficacy of Ceftobiprole.

Safety and Hazards

将来の方向性

Ceftobiprole is currently undergoing Phase III clinical trials and has demonstrated activity against methicillin-resistant Staphylococcus aureus, penicillin-resistant Streptococcus pneumoniae, and Pseudomonas aeruginosa . Its broad spectrum of activity makes it a candidate for monotherapy of complicated skin and skin-structure infections and pneumonias that have required combination therapy in the past .

特性

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-[(E)-[2-oxo-1-[(3R)-pyrrolidin-3-yl]pyrrolidin-3-ylidene]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N8O6S2/c21-20-24-14(26-36-20)11(25-34)15(29)23-12-17(31)28-13(19(32)33)9(7-35-18(12)28)5-8-2-4-27(16(8)30)10-1-3-22-6-10/h5,10,12,18,22,34H,1-4,6-7H2,(H,23,29)(H,32,33)(H2,21,24,26)/b8-5+,25-11-/t10-,12-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOAZJEPQLGBXGO-SDAWRPRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2CCC(=CC3=C(N4C(C(C4=O)NC(=O)C(=NO)C5=NSC(=N5)N)SC3)C(=O)O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1N2CC/C(=C\C3=C(N4[C@@H]([C@@H](C4=O)NC(=O)/C(=N\O)/C5=NSC(=N5)N)SC3)C(=O)O)/C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N8O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870229 | |

| Record name | Ceftobiprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Cephalosporins, such as ceftobiprole, are bactericidal and have the same mode of action as other beta-lactam antibiotics (such as penicillins). Cephalosporins disrupt the synthesis of the peptidoglycan layer of bacterial cell walls. The peptidoglycan layer is important for cell wall structural integrity, especially in Gram-positive organisms. The final transpeptidation step in the synthesis of the peptidoglycan is facilitated by transpeptidases known as penicillin binding proteins (PBPs). PBPs bind to the D-Ala-D-Ala at the end of muropeptides (peptidoglycan precursors) to crosslink the peptidoglycan. Beta-lactam antibiotics mimic this site and competitively inhibit PBP crosslinking of peptidoglycan. | |

| Record name | Ceftobiprole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04918 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Ceftobiprole | |

CAS RN |

209467-52-7 | |

| Record name | Ceftobiprole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209467-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ceftobiprole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209467527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceftobiprole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04918 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ceftobiprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetyl]amino]-8-oxo-3-[(E)-[(3'R)-2-oxo[1,3'-bipyrrolidin]-3-ylidene]methyl]-, (6R,7R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFTOBIPROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T97333YZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the primary mechanism of action of ceftobiprole?

A1: Ceftobiprole exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), specifically PBP2a and PBP2x, which are essential for peptidoglycan cross-linking in bacterial cell walls. [, ]

Q2: How does ceftobiprole overcome methicillin resistance in Staphylococcus aureus?

A2: Ceftobiprole demonstrates high affinity for PBP2a, a key enzyme responsible for methicillin resistance in Staphylococcus aureus. This binding inhibits the enzyme's activity, rendering methicillin-resistant Staphylococcus aureus (MRSA) susceptible to ceftobiprole. [, , ]

Q3: Does ceftobiprole show similar efficacy against both methicillin-resistant and methicillin-susceptible Staphylococcus aureus?

A3: Yes, ceftobiprole exhibits potent activity against both methicillin-resistant and methicillin-susceptible Staphylococcus aureus strains. It has shown comparable in vivo efficacy in murine infection models against both types of Staphylococcus aureus, including strains with reduced susceptibility to vancomycin. []

Q4: What is the chemical structure of ceftobiprole?

A5: Ceftobiprole is a pyrrolidinone-3-ylidenemethyl cephem antibiotic. Its chemical structure features a beta-lactam ring, characteristic of cephalosporins, along with a unique pyrrolidinone substituent. []

Q5: What is the relationship between ceftobiprole and ceftobiprole medocaril?

A6: Ceftobiprole medocaril is the water-soluble prodrug of ceftobiprole. Following administration, ceftobiprole medocaril is rapidly converted to its active form, ceftobiprole, in vivo. [, , , ]

Q6: Are there any studies on the stability of ceftobiprole medocaril during Y-site administration?

A7: Yes, a study investigated the physical compatibility of ceftobiprole medocaril with 70 other drugs during simulated Y-site administration. The study identified specific drug incompatibilities with ceftobiprole medocaril, highlighting the importance of compatibility checks to ensure safe and effective intravenous administration. []

Q7: What is the spectrum of activity of ceftobiprole against Gram-positive organisms?

A8: Ceftobiprole exhibits potent activity against a wide range of Gram-positive organisms, including methicillin-resistant and methicillin-susceptible Staphylococcus aureus, coagulase-negative staphylococci, beta-hemolytic streptococci, and Streptococcus pneumoniae, including penicillin-resistant strains. [, , , , , , , ]

Q8: How does ceftobiprole perform against Gram-negative organisms?

A10: Ceftobiprole shows activity against a range of Gram-negative organisms. It is effective against most Enterobacteriaceae, Haemophilus influenzae, and Moraxella catarrhalis. [, , , , , ] It also shows activity against Pseudomonas aeruginosa, although its potency is generally lower compared to ceftazidime. [, , , ]

Q9: What are the known resistance mechanisms to ceftobiprole in Pseudomonas aeruginosa?

A12: A key resistance mechanism identified in Pseudomonas aeruginosa is the overexpression of the MexXY efflux pump. This pump actively removes ceftobiprole from the bacterial cell, reducing its intracellular concentration and efficacy. [] Mutations in the mexZ gene, a negative regulator of mexXY, can lead to increased pump expression and ceftobiprole resistance. []

Q10: Are there any concerns regarding the development of resistance to ceftobiprole?

A13: While ceftobiprole shows promising activity against a broad range of bacteria, the emergence of resistance is a concern, as with all antibiotics. Monitoring resistance patterns and exploring combination therapies are crucial to ensure its long-term efficacy. [, ]

Q11: What are the key pharmacokinetic parameters of ceftobiprole?

A14: Ceftobiprole exhibits linear pharmacokinetics and is primarily eliminated unchanged by the kidneys. It has a half-life of approximately 3-4 hours and minimal plasma protein binding (16%). [] Studies in rabbits have shown that ceftobiprole achieves good penetration into bone tissue, suggesting its potential for treating bone infections. []

Q12: Which PK-PD index best correlates with ceftobiprole's efficacy?

A15: Studies using murine thigh and lung infection models have shown that the time above MIC (T>MIC) is the PK-PD index that correlates best with ceftobiprole's efficacy against both Gram-positive and Gram-negative pathogens. []

Q13: How does ceftobiprole's PK/PD profile guide its dosing regimen?

A16: Ceftobiprole's PK/PD profile, specifically its T>MIC relationship, informs its dosing regimen. Studies suggest that maintaining adequate drug concentrations above the MIC for a sufficient duration is crucial for optimal efficacy. [] Modeling suggests that a ceftobiprole dose of 15 mg/kg infused over 2 hours and administered every 12 hours in neonates and infants <3 months of age, or every 8 hours in older pediatric patients, would result in exposure consistent with that in adults and good PK/PD target attainment. []

Q14: What other potential clinical applications are being explored for ceftobiprole?

A18: Ceftobiprole is being investigated for its potential in treating complicated skin and skin structure infections (cSSSIs) and Staphylococcus aureus bacteremia. [, , , ] Phase 3 clinical trials have been conducted or are underway to evaluate its efficacy and safety in these indications. [, , , ]

Q15: Has ceftobiprole's efficacy been evaluated in clinical trials for complicated skin and skin structure infections?

A19: Yes, a double-blind, randomized trial compared ceftobiprole to vancomycin in patients with cSSSIs caused by Gram-positive bacteria. The results showed that ceftobiprole was noninferior to vancomycin, with similar cure rates observed in both treatment groups. []

Q16: Are there any studies investigating the use of ceftobiprole in combination therapies?

A20: Research has explored the synergistic potential of ceftobiprole in combination with other antibiotics. For instance, ceftobiprole demonstrated synergy with vancomycin against MRSA and glycopeptide-intermediate Staphylococcus aureus (GISA) in a rat model of infective endocarditis. [] Additionally, ceftobiprole enhanced daptomycin's activity against vancomycin-resistant Enterococcus (VRE), suggesting a potential role in treating challenging enterococcal infections. []

Q17: What are the common adverse effects associated with ceftobiprole?

A21: Clinical trials have reported that ceftobiprole is generally well-tolerated. The most common adverse events include headache and gastrointestinal upset, such as nausea, vomiting, and diarrhea. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate](/img/structure/B606510.png)

![4,5-Dideoxy-5-(3',5'-Dichlorobiphenyl-4-Yl)-4-[(Methoxyacetyl)amino]-L-Arabinonic Acid](/img/structure/B606523.png)